molecular formula C8H6BrNOS B1528976 (2-Bromobenzo[d]thiazol-6-yl)methanol CAS No. 214337-28-7

(2-Bromobenzo[d]thiazol-6-yl)methanol

Cat. No.: B1528976
CAS No.: 214337-28-7
M. Wt: 244.11 g/mol
InChI Key: FMONXQUGLOZBOG-UHFFFAOYSA-N
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Description

(2-Bromobenzo[d]thiazol-6-yl)methanol is a brominated benzothiazole derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in the development of bioactive molecules. While specific studies on this exact compound are limited, its structure is closely related to key intermediates used in developing potential therapeutic agents. For instance, 2-aminobenzo[d]thiazole derivatives have been strategically used in the synthesis of quinazolinone-based compounds that exhibit potent antiproliferative activity against cancer cell lines, such as A549 lung cancer cells, by inhibiting critical kinase signaling pathways . Furthermore, N-(benzothiazol-2-yl)pyrrolamide derivatives have been explored as promising DNA gyrase inhibitors, highlighting the scaffold's significant value in antibacterial agent development . The 2-bromo substituent on the benzothiazole ring offers a reactive site for further functionalization via cross-coupling reactions, while the methanol group provides a handle for molecular diversification. This makes this compound a valuable building block for researchers constructing compound libraries aimed at discovering novel oncology or anti-infective therapeutics. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromo-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONXQUGLOZBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzo[d]thiazole Derivatives

Bromination at the 2-position of benzo[d]thiazole rings is a common synthetic step. According to literature, bromination is generally achieved by treating benzo[d]thiazole or its derivatives with bromine (Br2) in an appropriate solvent such as chloroform, often under heating conditions (around 70 °C) for several hours. The reaction proceeds via electrophilic aromatic substitution, preferentially at the 2-position due to electronic and steric factors.

Typical Bromination Procedure:

  • Reagents: Bromine (Br2), chloroform (CHCl3) as solvent
  • Conditions: Heating at 70 °C for 4–12 hours
  • Work-up: Removal of solvent under reduced pressure, aqueous treatment with ammonium hydroxide (NH4OH) to precipitate the brominated product
  • Yields: Moderate to good (19% to 80% depending on substrate and conditions)

This method has been reported for bromination of various benzo[d]thiazole sulfonamide derivatives and is adaptable for other substituted benzo[d]thiazoles.

Introduction of the Hydroxymethyl Group at the 6-Position

The hydroxymethyl (-CH2OH) substituent at the 6-position of the benzo[d]thiazole ring is typically introduced through reduction or substitution reactions starting from a suitable precursor such as a formyl (aldehyde) or halomethyl derivative.

Common Approaches Include:

However, specific literature on direct hydroxymethylation of 2-bromobenzo[d]thiazole at the 6-position is limited. The synthetic route often involves:

  • Synthesis of 2-bromo-6-formylbenzo[d]thiazole by selective bromination and formylation.
  • Subsequent reduction of the aldehyde to the alcohol.

Representative Synthetic Route for (2-Bromobenzo[d]thiazol-6-yl)methanol

Based on analogous benzothiazole chemistry and bromination protocols, a plausible preparation method for this compound is as follows:

Step Reaction Reagents & Conditions Outcome
1 Synthesis of 6-formylbenzo[d]thiazole Formylation of benzo[d]thiazole at 6-position (e.g., Vilsmeier-Haack reaction) Introduction of aldehyde group at 6-position
2 Bromination at 2-position Bromine (Br2) in chloroform, heated at 70 °C for 4-6 h Selective bromination at 2-position
3 Reduction of aldehyde to alcohol Sodium borohydride (NaBH4) in methanol or ethanol, 0-25 °C Conversion of 6-formyl to 6-hydroxymethyl group
4 Purification Recrystallization or chromatography Pure this compound

This sequence aligns with known benzothiazole functionalization methods and the bromination conditions reported in the literature.

Experimental Data and Yields

While direct experimental data on this compound is scarce in the reviewed literature, analogous benzothiazole derivatives exhibit the following:

Reaction Step Yield (%) Notes
Bromination of benzo[d]thiazole derivatives 68–80% Dependent on substrate and reaction time
Reduction of aldehydes to alcohols >85% Using NaBH4 under mild conditions
Overall yield for multi-step synthesis 50–65% Considering purification losses

Analytical Characterization

The synthesized this compound can be characterized by:

  • NMR Spectroscopy: ^1H NMR showing characteristic benzo[d]thiazole aromatic protons, bromine-substituted position shifts, and a singlet for the hydroxymethyl protons (~4.5 ppm).
  • FTIR: Presence of hydroxyl stretch (~3400 cm^-1), aromatic C-H stretches, and C-N stretches typical of benzothiazole.
  • Mass Spectrometry: Molecular ion peak corresponding to C8H6BrNOS (molecular weight ~244 g/mol).
  • Melting Point: Consistent with literature values for similar benzothiazole derivatives.

Summary Table of Preparation Methods

Method Step Description Reagents Conditions Yield Remarks
Bromination Electrophilic substitution at 2-position Br2 in CHCl3 70 °C, 4–12 h 68–80% Selective bromination
Formylation Introduction of aldehyde at 6-position Vilsmeier-Haack reagents Controlled temperature Variable Precursor for hydroxymethyl
Reduction Aldehyde to alcohol NaBH4 in MeOH 0–25 °C, mild >85% Mild, selective reduction
Purification Crystallization or chromatography Solvent dependent Ambient Ensures product purity

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzo[d]thiazol-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Intermediate in Synthesis : The compound serves as an important intermediate for synthesizing more complex benzothiazole derivatives, which are valuable in various chemical reactions .
  • Biology
    • Antimicrobial Properties : Studies indicate that compounds containing the benzothiazole moiety exhibit significant antimicrobial activities. (2-Bromobenzo[d]thiazol-6-yl)methanol is being explored for its potential antibacterial, antifungal, and anti-inflammatory effects .
    • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, making it a candidate for further pharmacological studies .
  • Medicine
    • Lead Compound Development : The unique structural features of this compound make it a promising lead compound for developing new therapeutic agents aimed at treating various diseases, including neurodegenerative disorders .
  • Material Science
    • Electronic and Optical Applications : The aromatic character and the presence of hydroxyl groups suggest potential applications in developing materials with specific electronic or optical properties. This includes the synthesis of polymers where such compounds can act as precursors .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

Research focused on the anticancer properties of benzothiazole derivatives revealed that this compound showed promising results in inhibiting cancer cell proliferation in vitro. Further studies are needed to explore its mechanisms and efficacy in vivo .

Data Table: Comparison of Benzothiazole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundBromine at 2-positionAntimicrobial, potential anticancer
2-Bromo-6-methylbenzo[d]thiazoleMethyl group at 6-positionEnhanced lipophilicity
2-Bromo-5-chlorobenzo[d]thiazoleChlorine atom at 5-positionVarying reactivity patterns
2-Bromobenzo[d]thiazole-6-carboxylic acidCarboxylic acid functional groupEnhanced solubility

Mechanism of Action

The mechanism of action of (2-Bromobenzo[d]thiazol-6-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type and position, leading to distinct physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
(2-Bromobenzo[d]thiazol-6-yl)methanol C₈H₆BrNOS ~244.11* Bromine (C2), -CH₂OH (C6) Pharmaceutical intermediates, ligand synthesis
6-Bromo-1,3-benzothiazol-2-amine C₇H₅BrN₂S 229.11 Bromine (C6), -NH₂ (C2) Crystal engineering, antimicrobial agents
1-(2-Bromobenzo[d]thiazol-6-yl)ethanone C₉H₆BrNOS 256.12 Bromine (C2), -COCH₃ (C6) Organic synthesis, ketone-based reactivity
Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate C₁₁H₁₀BrNO₂S 300.17 Bromine (C2), ester (-COOEt) Prodrug design, lipophilic intermediates
2-Bromobenzo[d]thiazole-6-carboxylic acid C₈H₄BrNO₂S 258.09 Bromine (C2), -COOH (C6) Metal-organic frameworks, acidic catalysts
(2-Methylbenzo[d]thiazol-6-yl)methanol C₉H₉NOS 179.24 Methyl (C2), -CH₂OH (C6) Fluorescent probes, polymer additives

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound enhances water solubility compared to its ester (e.g., ethyl acetate derivative ) or ketone analogs . The carboxylic acid derivative exhibits higher solubility in polar solvents due to ionization.
  • Reactivity : Bromine at C2 facilitates Suzuki-Miyaura couplings, while the -CH₂OH group allows for oxidation to aldehydes or esterification. In contrast, the 2-amine derivative is more nucleophilic, enabling diazotization or amide bond formation.

Biological Activity

(2-Bromobenzo[d]thiazol-6-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound possesses a benzothiazole ring with a bromine atom at the 2-position and a hydroxymethyl group (-CH₂OH) at the 6-position. This configuration not only influences its chemical reactivity but also its biological properties, making it a candidate for various pharmacological applications.

Property Description
Molecular Formula C₈H₆BrNOS
Structural Features Benzothiazole ring with bromine and hydroxymethyl groups
Potential Applications Antimicrobial, anticancer, anti-inflammatory

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound is hypothesized to share these properties due to its structural similarities with other bioactive benzothiazole compounds. For instance, studies have shown that compounds containing the benzothiazole moiety can effectively inhibit bacterial growth and demonstrate antifungal activity .

Anticancer Properties

Recent studies have explored the anticancer potential of various benzothiazole derivatives. For example, compounds derived from benzothiazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including A431 and A549 . The specific mechanisms often involve the modulation of signaling pathways such as AKT and ERK, which are crucial for cancer cell survival .

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Some compounds have demonstrated efficacy comparable to standard anti-inflammatory drugs like ibuprofen . The presence of the hydroxymethyl group in this compound may enhance its ability to modulate inflammatory responses.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving bromination of benzothiazole derivatives followed by hydroxymethylation. The following reactions are typically employed:

  • Bromination : Bromine is introduced at the 2-position of benzo[d]thiazole.
  • Hydroxymethylation : The resulting brominated compound is treated with formaldehyde or similar reagents to introduce the hydroxymethyl group.

Case Studies

  • Neuroprotective Studies : A study evaluated various benzothiazole derivatives for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). Compounds similar to this compound showed significant MAO-B inhibition, indicating potential use in neurodegenerative diseases .
  • Antitumor Activity : In a comparative study of benzothiazole derivatives, certain compounds exhibited substantial cytotoxicity against human cancer cell lines. The structure-activity relationship highlighted that modifications at specific positions on the benzothiazole ring could enhance anticancer activity .

Q & A

Basic: What are the common synthetic routes for (2-Bromobenzo[d]thiazol-6-yl)methanol?

Answer:
The synthesis typically involves bromination of a benzothiazole precursor followed by functionalization of the hydroxyl group. A key method includes:

  • Step 1: Bromination of benzo[d]thiazol-6-yl methanol derivatives using bromine in glacial acetic acid under controlled conditions .
  • Step 2: Isolation of intermediates via recrystallization (e.g., ethanol or ethyl acetate) .
  • Alternative Route: Direct substitution of pre-brominated benzothiazole scaffolds with hydroxymethyl groups using nucleophilic reagents .
    Critical Parameters: Reaction temperature (25–80°C), solvent choice (DMF, ethanol), and catalyst (e.g., K₂CO₃) influence yield .

Advanced: How can reaction intermediates be characterized to resolve contradictory spectroscopic data?

Answer:
Contradictions in NMR or mass spectrometry data often arise from tautomerism or impurities. A systematic approach includes:

  • Multi-Technique Validation: Combine ¹H/¹³C NMR, IR (e.g., NH/OH stretches at 3325–3034 cm⁻¹ ), and high-resolution mass spectrometry (HRMS).
  • X-ray Crystallography: Use SHELX or ORTEP-III to resolve ambiguities in stereochemistry . For example, crystallographic data for brominated benzothiazoles often confirm substituent positions .
  • Computational Modeling: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Basic: What chemical reactions are feasible at the bromine and hydroxymethyl sites?

Answer:

  • Bromine Reactivity:
    • Nucleophilic Aromatic Substitution (SNAr): Replace Br with amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
    • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to form biaryl derivatives .
  • Hydroxymethyl Reactivity:
    • Oxidation: Convert to carboxylic acids using KMnO₄ or Jones reagent.
    • Esterification: React with acyl chlorides (e.g., acetic anhydride) .

Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking: Use AutoDock or Schrödinger to predict binding to targets like DNA gyrase (e.g., GyrB inhibitors ) or monoamine oxidase (MAO) .
  • QSAR Modeling: Correlate substituent effects (e.g., Br vs. CH₃) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction: Assess pharmacokinetics (e.g., permeability, efflux pump susceptibility) via tools like SwissADME .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-PDA: Monitor purity (>95%) with C18 columns (acetonitrile/water mobile phase) .
  • TLC Validation: Use silica gel plates (Rf ~0.68 in ethyl acetate/hexane ).
  • Melting Point Analysis: Compare observed m.p. (e.g., 201–203°C for brominated analogs ) with literature values.

Advanced: How to address discrepancies in reported biological activity data?

Answer:
Contradictions may stem from assay conditions or impurities. Mitigation strategies include:

  • Reproducibility Checks: Standardize cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO <0.1% v/v) .
  • Dose-Response Validation: Perform IC₅₀ assays in triplicate with positive controls (e.g., doxorubicin for antitumor activity ).
  • Metabolite Profiling: Use LC-MS to rule out degradation products .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Bromine Hazard Mitigation: Use fume hoods, PPE (gloves, goggles), and avoid skin contact due to potential irritancy .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .

Advanced: What recent advancements leverage this compound in drug discovery?

Answer:

  • Anticancer Agents: Derivatives inhibit topoisomerases (e.g., GyrB IC₅₀ = 43–58 nM in E. coli ).
  • Antimicrobial Scaffolds: Imidazo[2,1-b]thiazole analogs show activity against S. aureus (MIC = 2–8 µg/mL ).
  • Radiopharmaceuticals: ¹¹C-labeled versions (e.g., [¹¹C]PK68) enable PET imaging of enzyme targets .

Basic: How to distinguish this compound from structurally similar benzothiazoles?

Answer:

  • Spectroscopic Fingerprints:
    • ¹H NMR: Look for Br-induced deshielding (δ 6.8–7.5 ppm for aromatic protons ).
    • IR: Hydroxyl stretch at ~3300 cm⁻¹ and C-Br vibration at 560–650 cm⁻¹ .
  • Chromatographic Retention: Compare HPLC retention times with analogs (e.g., 2-methyl vs. 6-bromo derivatives ).

Advanced: What methodologies resolve synthetic challenges in scale-up?

Answer:

  • Continuous Flow Reactors: Improve yield and reduce side reactions in bromination steps .
  • Microwave-Assisted Synthesis: Accelerate coupling reactions (e.g., from 24 h to 2 h ).
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2-Bromobenzo[d]thiazol-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Bromobenzo[d]thiazol-6-yl)methanol

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